Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS 1260790-69-9): A Comprehensive Technical Guide on Synthesis, Properties, and Advanced Applications
Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS 1260790-69-9): A Comprehensive Technical Guide on Synthesis, Properties, and Advanced Applications
Executive Summary & Chemical Identity
Ethyl 2-amino-5-bromo-4-chlorobenzoate (CAS 1260790-69-9) is a highly specialized, polyhalogenated anthranilic acid ester that serves as a critical building block in advanced organic synthesis and drug discovery[1]. Featuring an orthogonal array of functional groups—an amine, an ester, and two distinct halogens—this molecule provides chemists with a versatile scaffold for the divergent synthesis of complex heterocycles, including linear π-extended acridones and quinazolinone alkaloids.
The strategic placement of the bromine and chlorine atoms allows for highly selective, site-specific cross-coupling reactions, making it an indispensable intermediate in the development of organic light-emitting diodes (OLEDs), functional materials, and pharmaceutical pharmacophores.
Table 1: Chemical Identity & Physical Properties
| Property | Value |
| Compound Name | Ethyl 2-amino-5-bromo-4-chlorobenzoate |
| CAS Number | 1260790-69-9 |
| Molecular Formula | C9H9BrClNO2 |
| Molecular Weight | 278.53 g/mol |
| SMILES String | O=C(OCC)c1cc(Br)c(Cl)cc1N |
| Parent Acid CAS | 50419-88-0 (2-Amino-5-bromo-4-chlorobenzoic acid) |
| Purity Standards | Typically ≥97% (HPLC/NMR validated) |
Structural Significance & Mechanistic Rationale
The utility of Ethyl 2-amino-5-bromo-4-chlorobenzoate stems from the precise causality of its structural design:
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Esterification as a Protective & Activating Strategy: The parent compound, 2-amino-5-bromo-4-chlorobenzoic acid[2], contains a free carboxylic acid that can strongly chelate transition metal catalysts (such as copper) during cross-coupling reactions, leading to catalyst poisoning or unwanted decarboxylation. Masking the acid as an ethyl ester prevents this chelation, dramatically improving solubility in organic solvents (e.g., DMF, toluene) and enabling high-yielding Ullmann aminations[3].
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Orthogonal Halogen Reactivity: The molecule possesses both a C5-bromo and a C4-chloro substituent. Because the C–Br bond dissociation energy is significantly lower than that of the C–Cl bond, palladium-catalyzed oxidative addition occurs preferentially at the C5 position. This allows for site-selective Suzuki-Miyaura cross-coupling at the bromine atom while preserving the chlorine atom for subsequent functionalization or for tuning the electronic properties of the final material[3].
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Nucleophilic Amine: The C2-amino group acts as an internal nucleophile. Following functionalization of the ester or the halogens, the amine can be engaged in dehydrative cyclization to form rigid nitrogen-containing heterocycles like acridones and quinazolinones[4].
Divergent Synthetic Workflows
The following DOT diagram illustrates the divergent synthetic utility of Ethyl 2-amino-5-bromo-4-chlorobenzoate, showcasing its transformation into two distinct classes of high-value compounds.
Divergent synthetic pathways of Ethyl 2-amino-5-bromo-4-chlorobenzoate into acridones and quinazolinones.
Experimental Protocols & Self-Validating Systems
To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate in-process controls (IPCs) that render each protocol a self-validating system.
Protocol A: Synthesis of Ethyl 2-amino-5-bromo-4-chlorobenzoate
Causality Note: Traditional Fischer esterification is inefficient here due to the electron-withdrawing halogens deactivating the carbonyl carbon. Instead, thionyl chloride ( SOCl2 ) is used to generate a highly electrophilic acyl chloride intermediate in situ.
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Initialization: Charge a dry, argon-purged round-bottom flask with 2-amino-5-bromo-4-chlorobenzoic acid (1.0 eq) and absolute ethanol (0.5 M).
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Activation: Cool the suspension to 0 °C using an ice bath. Add SOCl2 (2.0 eq) dropwise. Validation: The reaction will effervesce as HCl and SO2 gases are released.
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Propagation: Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours.
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IPC Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar baseline acid spot disappears, replaced by a higher Rf ester spot. LC-MS should confirm a mass shift from 249.9 m/z to 277.9 m/z [M+H]+ .
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Isolation: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and evaporate to yield the target ester.
Protocol B: Assembly of Linear π-Extended Acridones
Causality Note: Acridones are synthesized via a multi-step sequence starting with an Ullmann amination. The ethyl ester prevents the formation of insoluble copper-carboxylate complexes, maintaining the catalytic cycle[3].
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Ullmann Amination: Combine Ethyl 2-amino-5-bromo-4-chlorobenzoate (1.0 eq), an aryl halide (1.2 eq), copper powder (0.1 eq), and K2CO3 (2.0 eq) in anhydrous DMF. Heat to 120 °C for 12 hours.
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Saponification: Isolate the N-aryl ester intermediate, dissolve in THF/MeOH, and add 2M aqueous NaOH . Reflux for 2 hours to cleave the ethyl ester. Validation: LC-MS confirms the loss of 28 Da (ethyl group).
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Cyclization: Suspend the resulting N-aryl anthranilic acid in polyphosphoric acid (PPA) and heat to 120 °C. PPA acts as both a solvent and a dehydrating agent, driving the intramolecular Friedel-Crafts acylation to form the rigid acridone core[3].
Protocol C: Generation of Quinazolinone Alkaloid Scaffolds
Causality Note: Quinazolinones are formed by converting the anthranilic ester into a benzoxazinone intermediate, followed by nitrogen insertion and recyclization[4].
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Acetylation: Reflux the ester in neat acetic anhydride for 3 hours. Validation: LC-MS confirms the addition of an acetyl group (+42 Da) and/or the formation of the cyclized benzoxazinone.
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Amidation & Cyclization: Remove excess acetic anhydride in vacuo. Dissolve the residue in methanolic ammonia ( NH3 /MeOH) and heat in a sealed tube at 80 °C. Ammonia acts as a nucleophile, opening the intermediate and subsequently driving dehydrative cyclization to yield the thermodynamically stable quinazolinone framework.
Quantitative Data Summaries
The table below summarizes the expected quantitative parameters for the workflows utilizing Ethyl 2-amino-5-bromo-4-chlorobenzoate, providing benchmarks for process chemists.
Table 2: Quantitative Reaction Parameters
| Transformation | Reagents / Catalysts | Temp (°C) | Expected Yield | Mechanistic / Process Note |
| Esterification | EtOH, SOCl2 | 78 °C | 71 - 85% | Acyl chloride intermediate prevents reversibility |
| Ullmann Amination | Cu powder, K2CO3 , DMF | 120 °C | 54 - 60% | Ester masking prevents Cu-carboxylate chelation |
| PPA Cyclization | Polyphosphoric acid (PPA) | 120 °C | ~55% | Drives intramolecular Friedel-Crafts acylation |
| Suzuki-Miyaura | Pd(PPh3)4 , Aryl- B(OH)2 | 80 °C | >90% | Selective oxidative addition at C-Br over C-Cl |
References
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Han, Y.; Shi, Q.; Huang, H., et al. "Acenaphthylene-Fused Angular and Linear π-Extension of Acridone." ACS Publications (2025). Available at:[Link]
